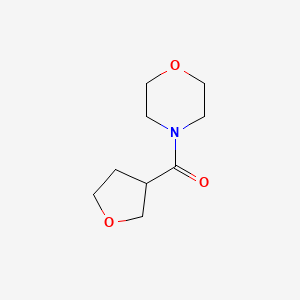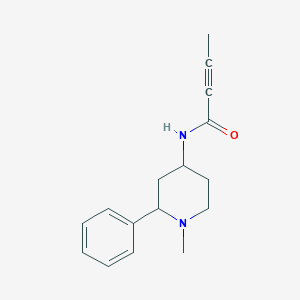
3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The presence of the benzo[b][1,4]dioxin ring and the methylsulfonylphenyl group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the amide bond, the benzo[b][1,4]dioxin ring, and the methylsulfonylphenyl group. These groups could influence the compound’s shape, reactivity, and physical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the amide bond, the benzo[b][1,4]dioxin ring, and the methylsulfonylphenyl group. For example, the amide bond might be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the amide bond could influence its solubility, while the benzo[b][1,4]dioxin ring could influence its stability .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to 3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide showcase the compound's structural and functional versatility. One study detailed the efficient synthesis of a compound with similar structural features, focusing on the reaction mechanisms and crystal structure analysis, highlighting the compound's potential in various scientific applications due to its unique chemical properties (Saeed, Mumtaz, & Flörke, 2010).
Enzyme Inhibition for Therapeutic Applications
Research has explored the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, which are structurally related to the compound . These studies aim to investigate therapeutic applications, particularly in inhibiting enzymes like α-glucosidase and acetylcholinesterase. Such compounds have shown substantial inhibitory activity, suggesting potential in treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).
Anticonvulsant and Antimicrobial Properties
Derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant and antimicrobial properties. Some compounds demonstrated significant protection against convulsions and exhibited promising antibacterial and antifungal activities, underscoring the potential of these chemical frameworks in developing new therapeutic agents (Farag et al., 2012).
Insecticide Development
A novel insecticide, flubendiamide, with a unique chemical structure that includes a sulfonylalkyl group, shows extremely strong insecticidal activity, especially against lepidopterous pests. This research underscores the compound's utility in agricultural sciences, offering a new tool for pest management and highlighting the broader applicability of such chemical structures in developing novel insecticides (Tohnishi et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-25(21,22)15-6-2-13(3-7-15)4-9-18(20)19-14-5-8-16-17(12-14)24-11-10-23-16/h2-3,6-7,14,16-17H,4-5,8-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBKCZQIKDILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)
![2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722652.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2722654.png)


![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722658.png)


![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2722662.png)
![Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate](/img/structure/B2722663.png)
![1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide](/img/structure/B2722664.png)

![N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2722668.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2722669.png)
